molecular formula C6H7N3O B2759171 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 1552459-54-7

4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2759171
CAS No.: 1552459-54-7
M. Wt: 137.142
InChI Key: AZNXERIJHYHENT-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C6H7N3O. It features a triazole ring substituted with a cyclopropyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of 1,4-dioxane as a reaction solvent. The product can be precipitated by pouring the reaction mixture into aqueous hydrochloric acid, yielding the crude product in high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and protein functions. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, modulating their activity .

Comparison with Similar Compounds

  • 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol
  • 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid
  • 4-Cyclopropyl-4H-1,2,4-triazole-3-methanol

Comparison: 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The cyclopropyl group also imparts distinct steric and electronic properties, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

4-cyclopropyl-1,2,4-triazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNXERIJHYHENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552459-54-7
Record name 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde
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